molecular formula C11H12ClN3O B13287389 {1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13287389
M. Wt: 237.68 g/mol
InChI Key: HUUQNAJRKMAJEG-UHFFFAOYSA-N
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Description

{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with propargyl alcohol in the presence of a copper catalyst to form the triazole ring. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antifungal, antibacterial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of {1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole
  • 5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole

Uniqueness

{1-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol is unique due to the presence of both the chlorophenyl and methyl groups on the triazole ring. This specific substitution pattern enhances its reactivity and potential biological activity compared to other triazole derivatives.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]-5-methyltriazol-4-yl]methanol

InChI

InChI=1S/C11H12ClN3O/c1-8-11(7-16)13-14-15(8)6-9-2-4-10(12)5-3-9/h2-5,16H,6-7H2,1H3

InChI Key

HUUQNAJRKMAJEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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